Structural Differentiation from FIIN-3: 3-Methoxybenzyl vs. 2-Methoxy-5-methylphenyl Substitution
The target compound incorporates a 3-methoxybenzyl group at the N2 position, in contrast to FIIN-3 which bears a 2-methoxy-5-methylphenyl substituent . FIIN-3 is a well-characterized irreversible pan-FGFR inhibitor with reported IC₅₀ values of 13.1, 21, 31.4, and 35.3 nM for FGFR1, FGFR2, FGFR3, and FGFR4, respectively [1]. While direct activity data for the 3-methoxybenzyl analog is not publicly available, the distinct electronic and steric properties of the benzyl versus phenyl substitution, combined with the meta-methoxy positioning, are predicted to alter kinase hinge-region binding and confer a divergent selectivity fingerprint .
| Evidence Dimension | Substituent identity and position at the oxalamide N2 terminus |
|---|---|
| Target Compound Data | 3-methoxybenzyl group (CAS 898416-35-8); quantitative target engagement data not publicly available |
| Comparator Or Baseline | FIIN-3: 2-methoxy-5-methylphenyl group; FGFR1-4 IC₅₀ = 13.1, 21, 31.4, 35.3 nM |
| Quantified Difference | No direct IC₅₀ comparison possible; structural difference involves benzyl linker and meta-methoxy positioning vs. phenyl core with ortho-methoxy and para-methyl |
| Conditions | Structural comparison based on published chemical structures; FIIN-3 IC₅₀ values from biochemical FGFR kinase inhibition assays |
Why This Matters
This structural divergence directly informs procurement decisions by ensuring the correct compound is selected for experiments probing kinase selectivity beyond confirmed FGFR targets.
- [1] Hoelzel-biotech.com. FIIN-3: Irreversible FGFR inhibitor IC50 data. View Source
